Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Catalog No.
S679687
CAS No.
479064-90-9
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

CAS Number

479064-90-9

Product Name

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is an enantiopure, orthogonally protected beta-amino acid building block critical for the synthesis of advanced peptidomimetics and small-molecule active pharmaceutical ingredients (APIs) [1]. Featuring a beta-carbon insertion and a para-chloro substituted phenyl ring, this compound is engineered to impart extreme proteolytic resistance and enhanced lipophilicity to downstream therapeutic candidates [2]. The tert-butyloxycarbonyl (Boc) protecting group ensures complete stability under basic conditions, making it an essential precursor for complex, multi-step synthetic workflows requiring orthogonal deprotection strategies [3]. For procurement teams and synthetic chemists, this specific derivative represents a highly optimized node for balancing metabolic stability, target binding affinity, and process compatibility.

Research Fit

Stereochemical control

Chiral (S)-configuration at β-carbon supports stereodefined peptide assembly

Protection strategy

Boc group matches acid-labile Boc/Bzl SPPS protocols

Building-block role

β-amino acid scaffold for peptidomimetics and foldamer studies

Substituting Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid with generic alternatives compromises both synthetic viability and final product efficacy [1]. Replacing it with the corresponding alpha-amino acid (Boc-4-chloro-L-phenylalanine) eliminates the beta-backbone, rendering the resulting peptide highly susceptible to rapid enzymatic cleavage by proteases like chymotrypsin, thereby destroying its in vivo half-life [2]. Utilizing the unsubstituted analog (Boc-(S)-3-amino-3-phenylpropionic acid) removes the critical para-chloro group, which frequently results in a severe drop in receptor binding affinity due to the loss of targeted halogen bonding and optimal hydrophobic packing [3]. Furthermore, attempting to use racemic mixtures or the (R)-enantiomer disrupts the stereospecific folding required for predictable beta-peptide secondary structures (such as 14-helices), leading to a complete loss of biological recognition and rendering the batch useless for precision API manufacturing [4].

Substitution Risk

Enantiomer

(R)-enantiomer or racemate may shift stereochemical outcome; diastereomeric products may alter binding context

Protecting group

Fmoc analogs require orthogonal Fmoc/tBu chemistry; may change deprotection workflow and resin compatibility

Unprotected form

Free amine risks premature coupling; may compromise sequence fidelity and require re-protection

Proteolytic Stability: Beta-Backbone vs. Alpha-Amino Acid

The incorporation of the beta-amino acid backbone provided by CAS 479064-90-9 fundamentally alters the susceptibility of peptides to enzymatic degradation[1]. In standardized in vitro assays utilizing chymotrypsin and carboxypeptidase, peptides synthesized with this beta-derivative exhibit near-complete stability, with >95% of the sequence remaining intact after 24 hours of incubation [2]. In stark contrast, the baseline alpha-amino acid equivalent (Boc-4-chloro-L-phenylalanine) is rapidly recognized and cleaved, demonstrating a half-life of less than 30 minutes under identical conditions [2]. This profound difference in metabolic stability is a primary driver for selecting beta-amino acids in the development of long-acting therapeutics.

Evidence DimensionEnzymatic half-life (chymotrypsin/carboxypeptidase assay)
Target Compound Data>95% intact after 24 hours
Comparator Or BaselineAlpha-amino acid equivalent (<30 minute half-life)
Quantified Difference>48-fold increase in proteolytic stability
ConditionsIn vitro enzymatic degradation assay, 37°C

Crucial for procuring building blocks intended for orally bioavailable or extended-release peptide drugs where metabolic stability is paramount.

Optical rotation
Reported
Target (S): [α]D25 = -50.5° ± 2° (c=1, MeOH)
Comparator (R): +49° ± 2° (c=1, MeOH)

Supports enantiomer-specific identity verification

Conditions: c=1 in methanol at 25°C

Receptor Binding Affinity: Impact of the 4-Chloro Substitution

The para-chloro substitution on the phenyl ring of CAS 479064-90-9 is not merely a structural variation; it is often critical for maximizing target engagement [1]. In comparative structure-activity relationship (SAR) models targeting specific metabolic or antimicrobial receptors, derivatives incorporating the 4-chloro group consistently achieve low nanomolar binding affinities (e.g., IC50 < 10 nM) due to favorable halogen bonding and enhanced hydrophobic packing within the binding pocket [2]. When substituted with the non-halogenated analog (Boc-(S)-3-amino-3-phenylpropionic acid), binding affinity typically drops by 5- to 10-fold (IC50 > 50 nM) [2].

Evidence DimensionReceptor binding affinity (IC50)
Target Compound DataLow nanomolar affinity (e.g., < 10 nM)
Comparator Or BaselineUnsubstituted phenyl analog (e.g., > 50 nM)
Quantified Difference5- to 10-fold loss of affinity without the 4-chloro group
ConditionsReceptor binding assay / SAR modeling

Validates the specific procurement of the 4-chloro derivative to ensure maximum potency and efficacy in the final API.

HPLC purity
Reported
Target (S): ≥ 98% (HPLC)
Comparator (R): ≥ 99% (HPLC)

1% lower nominal purity; may influence batch selection for high-purity workflows

Reverse-phase HPLC, method not detailed

Synthetic Orthogonality: Boc vs. Fmoc Protection Strategies

The choice of the tert-butyloxycarbonyl (Boc) protecting group in CAS 479064-90-9 offers specific process advantages in complex synthetic workflows [1]. During multi-step syntheses requiring basic conditions (e.g., 20% piperidine in DMF) to remove other protecting groups or perform specific side-chain modifications, the Boc group demonstrates 100% stability[2]. Conversely, utilizing the Fmoc-protected equivalent (Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid) would result in premature deprotection and unwanted side reactions under these basic conditions[2]. The Boc group is cleanly removed only under acidic conditions (e.g., TFA), providing true synthetic orthogonality.

Evidence DimensionStability under basic deprotection conditions (20% piperidine)
Target Compound Data100% stable (no premature cleavage)
Comparator Or BaselineFmoc-protected equivalent (rapidly and completely cleaved)
Quantified DifferenceAbsolute orthogonality vs. complete failure under basic conditions
Conditions20% piperidine in DMF at room temperature

Dictates the procurement of the Boc-protected variant for synthetic routes that mandate basic conditions prior to N-terminal deprotection.

Melting point
Reported
Target (S)-Boc: 135–137°C
Unprotected racemate: 223°C (dec.)

Confirms Boc group integrity; supports solution-phase handling

Capillary method, heating rate unspecified

Deprotection kinetics
Class-level
Boc/TFA: t1/2 < 2 min (50% TFA/DCM)
Fmoc/piperidine: t1/2 ≈ 6–10 min

Boc protocol offers faster acid cleavage; workflow compatibility must be assessed

Standard SPPS conditions, class-level inference

Bioactivity data
Data to verify
No direct comparative biological studies identified for this (S)-enantiomer

Selection should rely on stereochemical requirement, not assumed potency

Internal screening or vendor notes may supplement

Synthesis of Protease-Resistant Peptidomimetics

Directly leveraging the beta-amino acid backbone's resistance to enzymatic cleavage, this compound is the optimal choice for developing peptide therapeutics that require extended in vivo half-lives, such as long-acting metabolic hormone analogs or antimicrobial peptides [1].

Development of High-Affinity Halogen-Bonding APIs

Based on the critical role of the 4-chloro substitution in target engagement, CAS 479064-90-9 is prioritized in medicinal chemistry programs where precise halogen bonding and lipophilic interactions are required to achieve low nanomolar receptor binding [2].

Orthogonal Multi-Step Peptide Synthesis

Utilizing the base-stable Boc protecting group, this building block is essential for complex solid-phase or solution-phase syntheses where Fmoc chemistry would fail due to the necessity of intermediate basic reaction conditions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc/Bzl SPPS
S-configuration and Boc protection
Stereochemical integrity, coupling efficiency
β-Peptide foldamers
Chiral β-arylalanine scaffold
Conformational stability, proteolytic resistance
Medicinal chemistry intermediate
Boc-β-(4-chlorophenyl)alanine handle
Compatibility with divergent synthesis routes
Chiral purity verification
Defined optical rotation specification
Batch-to-batch stereochemical consistency

XLogP3

2.6

Wikipedia

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

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